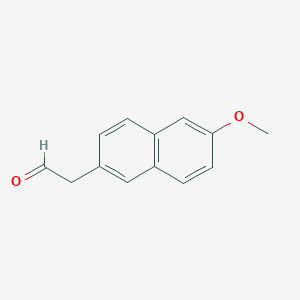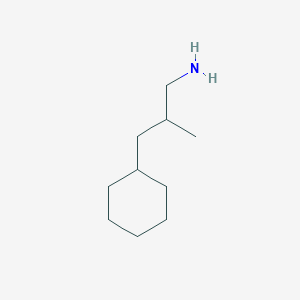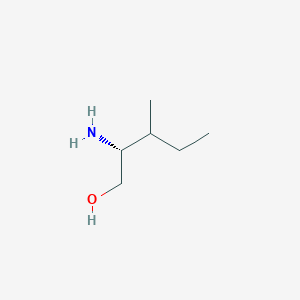
(2R)-2-amino-3-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-methylpentan-1-ol: is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it an important building block in organic synthesis and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 3-methyl-2-pentanone with a chiral borane reagent can yield (2R)-2-amino-3-methylpentan-1-ol.
Amino Alcohol Synthesis: Another approach is the direct amination of 3-methyl-2-pentanol using ammonia or amines under high pressure and temperature conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired amino alcohol with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-amino-3-methylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted amino alcohols.
Scientific Research Applications
Chemistry:
Chiral Building Block: Used in the synthesis of various chiral compounds and pharmaceuticals.
Ligand Synthesis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Intermediate: Used in the synthesis of drugs, particularly those targeting neurological and cardiovascular systems.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions, influencing the compound’s biological activity. The chiral nature of the compound allows it to interact selectively with chiral environments in biological systems, enhancing its efficacy and specificity.
Comparison with Similar Compounds
(2S)-2-amino-3-methylpentan-1-ol: The enantiomer of (2R)-2-amino-3-methylpentan-1-ol, with similar chemical properties but different biological activities.
2-amino-3-methylbutan-1-ol: A structurally similar compound with a shorter carbon chain.
2-amino-2-methylpropan-1-ol: Another amino alcohol with a different substitution pattern on the carbon chain.
Uniqueness:
Chirality: The (2R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological interactions.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-amino-3-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5?,6-/m0/s1 |
InChI Key |
VTQHAQXFSHDMHT-GDVGLLTNSA-N |
Isomeric SMILES |
CCC(C)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


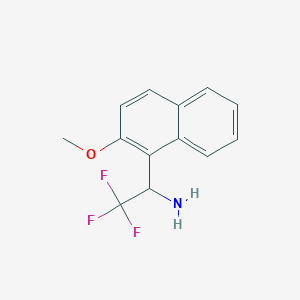
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
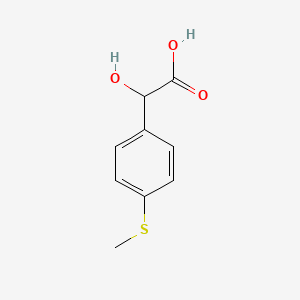
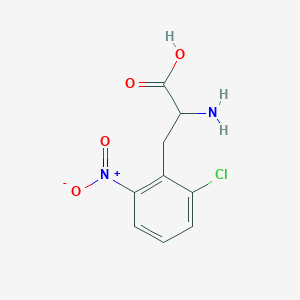
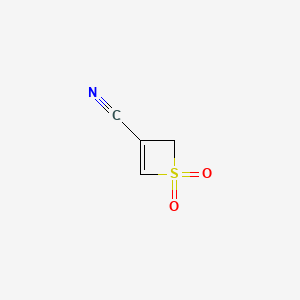
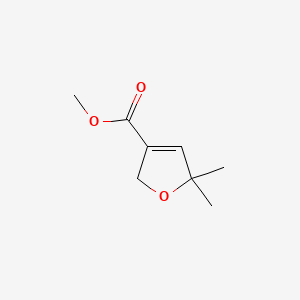
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
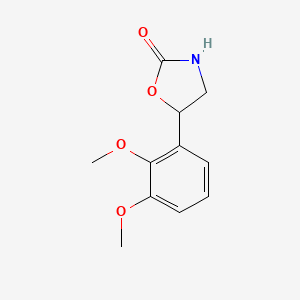
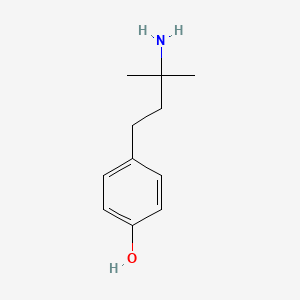
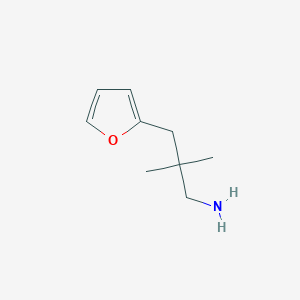

![(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylicacid,endo](/img/structure/B13589217.png)
